molecular formula C16H15N5O3 B2912798 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 1790196-42-7

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No. B2912798
CAS RN: 1790196-42-7
M. Wt: 325.328
InChI Key: YKUPZUSNEKKWFN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, an imidazole ring, a pyrazole ring, and an isoxazole ring. These groups are common in many biologically active compounds .


Molecular Structure Analysis

The compound’s structure includes multiple aromatic rings (furan, imidazole, pyrazole, and isoxazole), which likely contribute to its stability and may influence its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups it contains. For example, the nitrogen atoms in the imidazole and pyrazole rings could potentially act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar .

Safety And Hazards

The safety and hazards associated with the compound would depend on its specific biological activity. It’s important to handle all compounds with appropriate safety precautions .

Future Directions

Future research could involve further exploration of the compound’s biological activity, potential applications, and optimization of its synthesis .

properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-11-9-13(19-24-11)16(22)17-4-5-20-6-7-21-15(20)10-12(18-21)14-3-2-8-23-14/h2-3,6-10H,4-5H2,1H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUPZUSNEKKWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

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